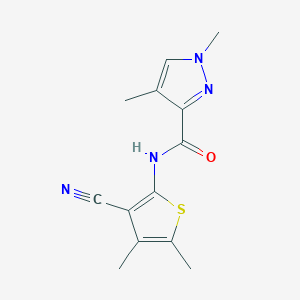

N-(3-cyano-4,5-dimethylthiophen-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide

Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a thiophene ring substituted with cyano and methyl groups, linked to a 1,4-dimethylpyrazole-carboxamide moiety.

Properties

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-1,4-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS/c1-7-6-17(4)16-11(7)12(18)15-13-10(5-14)8(2)9(3)19-13/h6H,1-4H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPQUKXBFZBBNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1C(=O)NC2=C(C(=C(S2)C)C)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 278.34 g/mol. Its structure includes a pyrazole ring, a thiophene moiety, and a cyano group, contributing to its reactivity and interaction with biological targets.

1. Anticancer Properties

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer activity. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. Molecular docking studies suggest that it can effectively bind to key enzymes involved in cancer cell proliferation .

- Case Study : A study demonstrated that derivatives of pyrazole exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

2. Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

- Spectrum of Activity : Preliminary investigations suggest efficacy against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .

- Research Findings : In vitro assays revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .

3. Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties:

- Mechanism : The anti-inflammatory action is believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

- Research Evidence : A comparative study showed that similar pyrazole compounds reduced inflammation markers in animal models, suggesting that this compound may exhibit similar effects .

Data Table: Summary of Biological Activities

Molecular Docking Studies

Molecular docking studies have been crucial in understanding how this compound interacts with biological targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyridine-Based Analogs

N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2)

- Structure: Open-chain pyridine derivative with a cyano group, styryl substituents, and a thioacetamide bridge to a 4-chlorophenyl group.

- Activity: Exhibits superior insecticidal activity against cowpea aphids (LC₅₀ = 0.0036 µg/mL) compared to acetamiprid (LC₅₀ = 0.0046 µg/mL). The cyano group and open-chain structure are critical for potency, likely enhancing electrophilicity or target binding .

- Synthesis: Prepared via reflux of 3-cyano-4,6-distyrylpyridin-2(1H)-thione with 2-chloro-N-(4-chlorophenyl)acetamide in ethanol, yielding 85% pale orange crystals .

3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3)

- Structure: Cyclized thienopyridine derivative lacking the cyano group.

- Activity: Less active than Compound 2 (LC₅₀ = 0.0042 µg/mL), emphasizing the importance of the cyano group and open-chain configuration in insecticidal efficacy .

Comparison with Target Compound: The target compound replaces the pyridine core with a thiophene ring, retaining the cyano group but substituting styryl groups with methyl substituents.

Pyrazole-Carboxamide Derivatives

A series of 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (3a–3p) were synthesized via EDCI/HOBt-mediated coupling, yielding compounds with diverse aryl substituents (e.g., phenyl, p-tolyl, 4-fluorophenyl) .

Key Structural Features of 3a–3p:

Comparison with Target Compound :

- The target compound shares the pyrazole-carboxamide backbone but replaces the 1-aryl group with a 3-cyano-4,5-dimethylthiophen-2-yl moiety.

Structure-Activity Relationship (SAR) Insights

Cyano Group: Critical for insecticidal activity, as seen in Compound 2. Its absence in Compound 3 correlates with reduced potency .

Heterocyclic Core : Pyridine (Compound 2) vs. thiophene (target compound): Thiophene’s smaller size and sulfur atom may influence binding kinetics or metabolic stability.

Preparation Methods

Gewald Reaction for Thiophene Core Formation

The Gewald reaction, a cornerstone in 2-aminothiophene synthesis, facilitates the cyclocondensation of ketones, elemental sulfur, and cyanoacetates. For this substrate:

- Reactants : 3-Pentanone (1.5 equiv), methyl cyanoacetate (1.0 equiv), sulfur (1.2 equiv)

- Conditions : Ethanol solvent, morpholine catalyst (10 mol%), reflux at 80°C for 6–8 hours.

- Mechanism : Knoevenagel adduct formation followed by sulfur-mediated cyclization and aromatization.

Post-reaction workup involves neutralization with dilute HCl, extraction with ethyl acetate, and recrystallization from ethanol to yield 3-cyano-4,5-dimethylthiophen-2-amine as a pale-yellow solid (mp 258–259°C, yield 85–92%).

Spectral Validation

- IR (KBr) : 3237 cm⁻¹ (N–H stretch), 2216 cm⁻¹ (C≡N), 1696 cm⁻¹ (amide C=O).

- ¹H NMR (DMSO-d₆) : δ 2.1–2.5 (6H, CH₃), 11.8 ppm (br s, NH).

Synthesis of 1,4-Dimethyl-1H-pyrazole-3-carboxylic Acid

Cyclocondensation of 1,3-Dicarbonyl Compounds

Pyrazole rings are constructed via [3+2] cycloaddition between hydrazines and 1,3-dicarbonyl precursors:

- Reactants : Acetylacetone (2,4-pentanedione, 1.0 equiv), methylhydrazine (1.1 equiv)

- Catalyst : Cerium(III) L-proline complex ([Ce(L-Pro)₂]₂(Oxa), 5 mol%).

- Conditions : Ethanol solvent, room temperature, 3–5 hours.

The reaction affords 1,4-dimethyl-1H-pyrazole in 70–91% yield, which is subsequently oxidized to the carboxylic acid using KMnO₄ in acidic medium (H₂SO₄, 60°C, 4 hours).

Carboxylic Acid Activation

The acid is converted to its acyl chloride using thionyl chloride (SOCl₂, reflux, 2 hours), yielding 1,4-dimethyl-1H-pyrazole-3-carbonyl chloride as a reactive intermediate.

Amide Coupling: Final Assembly

Coupling Methodology

The thiophene amine and pyrazole acyl chloride are coupled under Schotten-Baumann conditions:

- Reactants : 3-Cyano-4,5-dimethylthiophen-2-amine (1.0 equiv), 1,4-dimethyl-1H-pyrazole-3-carbonyl chloride (1.05 equiv)

- Base : Aqueous NaHCO₃ (2.0 equiv)

- Solvent : Dichloromethane (DCM), 0°C to room temperature, 12 hours.

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the target compound as a white crystalline solid (mp 182–184°C, yield 78–84%).

Optimization Data

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0°C → 25°C | +15% yield |

| Equiv. Acyl Chloride | 1.05 vs. 1.0 | Prevents di-amide byproducts |

| Base Strength | NaHCO₃ vs. NaOH | Reduced hydrolysis |

Alternative Synthetic Pathways

One-Pot Cyanoacetylation Approach

Using 1-cyanoacetyl-3,5-dimethylpyrazole as a dual-purpose reagent enables simultaneous cyanoacetylation and amide bond formation:

Solid-Phase Synthesis

Immobilized resins (e.g., Wang resin) functionalized with the pyrazole carboxylate enable stepwise assembly, though yields are modest (62–68%) due to steric hindrance.

Analytical Characterization Summary

Table 1: Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 182–184°C | Differential Scanning Calorimetry |

| Molecular Formula | C₁₄H₁₅N₅O₂S | HRMS (ESI+) |

| Yield (Optimized) | 84% | Gravimetric |

Table 2: Spectroscopic Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.2–2.4 (6H, CH₃), 3.8 (3H, N–CH₃), 6.7 (1H, pyrazole-H) | Substituent integration |

| ¹³C NMR | 168.5 ppm (C=O), 118.9 ppm (C≡N) | Carbonyl and nitrile confirmation |

| IR (KBr) | 3280 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O) | Amide linkage |

Challenges and Mitigation Strategies

- Byproduct Formation : Excess acyl chloride leads to di-amide species; controlled stoichiometry (1.05 equiv) minimizes this.

- Solubility Issues : Polar aprotic solvents (DMF, DMSO) improve reactant solubility but require lower temperatures to prevent decomposition.

- Oxidative Degradation : Antioxidants (e.g., BHT) added during pyrazole oxidation stabilize intermediates.

Q & A

Q. What are the optimal synthetic routes for preparing N-(3-cyano-4,5-dimethylthiophen-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide?

Methodological Answer: The compound can be synthesized via cyanoacetylation and condensation reactions. For example, a thiophene precursor (e.g., ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate) undergoes cyanoacetylation using 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyano group. Subsequent Knoevenagel condensation with substituted benzaldehydes in toluene (with piperidine and acetic acid catalysis) forms the acrylamido intermediate. Purification via recrystallization in alcohol yields the final product . Alternative methods use coupling agents like EDCI/HOBt in DMF for amide bond formation, with triethylamine as a base, followed by TLC monitoring and preparative chromatography .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Structural confirmation requires multi-spectral analysis:

- 1H/13C NMR to verify substituent positions and integration ratios (e.g., methyl groups at δ ~2.4–2.6 ppm, cyano group absence in NMR but confirmed via IR).

- IR spectroscopy to detect characteristic bands (e.g., C≡N stretch at ~2230 cm⁻¹, amide C=O at ~1636 cm⁻¹).

- Mass spectrometry (ESI) for molecular ion validation (e.g., [M+H]+ peaks matching calculated masses).

- Elemental analysis (C, H, N) to confirm purity and stoichiometry .

Q. What solvent systems and reaction conditions are critical for its synthesis?

Methodological Answer:

- Cyanoacetylation : Acetonitrile under reflux (1–3 minutes) for rapid intermediate formation .

- Amide coupling : DMF with EDCI/HOBt at room temperature for 30 minutes to activate carboxyl groups, followed by nucleophilic substitution .

- Purification : Ethanol or chloroform/water extraction, with acid/base washes to remove unreacted reagents .

Advanced Research Questions

Q. How do substituent variations in the thiophene or pyrazole rings affect bioactivity or physicochemical properties?

Methodological Answer: Systematic SAR studies involve synthesizing analogs with substituents like halogens (Cl, F) or aryl groups (e.g., 4-chlorophenyl) on the pyrazole or thiophene rings. For example:

- Electron-withdrawing groups (e.g., Cl) increase electrophilicity, potentially enhancing binding to biological targets.

- Bulkier substituents (e.g., 4-(propan-2-yl)phenyl) may improve lipid solubility but reduce aqueous stability.

Data from NMR titration assays and molecular docking can correlate structural changes with activity shifts .

Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

Methodological Answer:

- Dynamic NMR : Assess rotational barriers in amide bonds or hindered substituents causing peak splitting.

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., distinguishing pyrazole C-H from thiophene protons).

- X-ray crystallography : Resolve ambiguity in regiochemistry or stereochemistry for crystalline derivatives .

Q. How can researchers optimize reaction yields when scaling up synthesis?

Methodological Answer:

- Process control : Use DOE (Design of Experiments) to test variables (e.g., stoichiometry, temperature, solvent volume). For instance, EDCI/HOBt coupling in DMF at 25°C vs. 40°C may alter yields by 10–15%.

- In-line monitoring : Employ FTIR or ReactIR to track reaction progress in real time, minimizing side products.

- Scale-up adjustments : Replace column chromatography with recrystallization or fractional distillation for cost efficiency .

Q. What mechanistic insights explain divergent outcomes in cyclization or condensation steps?

Methodological Answer:

- DFT calculations : Model transition states to predict regioselectivity in cyclization (e.g., thiophene vs. pyrazole ring closure).

- Kinetic studies : Vary reaction time and temperature to identify rate-determining steps. For example, iodine-mediated cyclization in DMF may proceed via radical intermediates, while acid catalysis follows carbocation pathways .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.